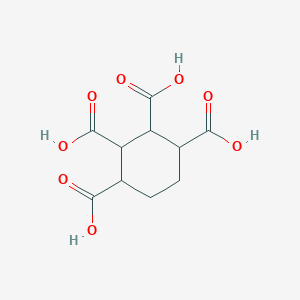
Cyclohexane-1,2,3,4-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,2,3,4-tetracarboxylic acid is an organic compound with the molecular formula C10H14O8. It is a derivative of cyclohexane, where four carboxyl groups are attached to the 1st, 2nd, 3rd, and 4th positions of the cyclohexane ring. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates partial oxidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically follows the same oxidation route. The reaction conditions are optimized to ensure high yield and purity of the product. The use of specific catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: More oxidized carboxylic acids or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane-1,2,3,4-tetracarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of cyclohexane-1,2,3,4-tetracarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in catalysis, drug development, and material science.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: Another isomer with carboxyl groups at different positions, leading to different chemical properties and reactivity.
Cyclopentane-1,2,3,4-tetracarboxylic acid: A similar compound with a cyclopentane ring instead of cyclohexane, affecting its structural and chemical characteristics.
Uniqueness
Cyclohexane-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
22532-06-5 |
|---|---|
Molecular Formula |
C10H12O8 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
cyclohexane-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C10H12O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h3-6H,1-2H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
SMEJCQZFRMVYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
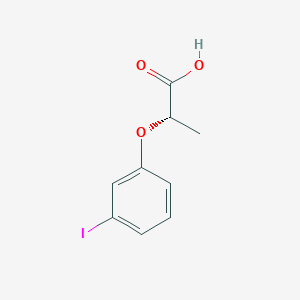
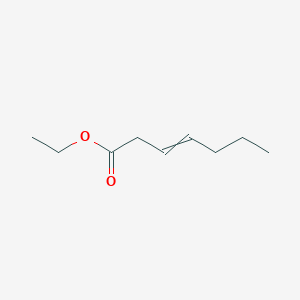
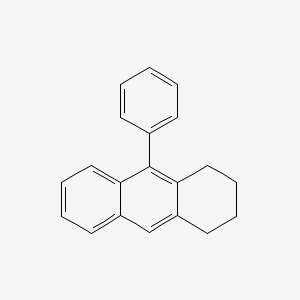
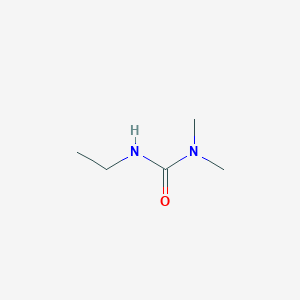
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
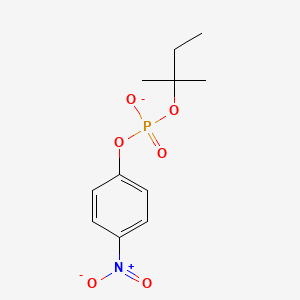
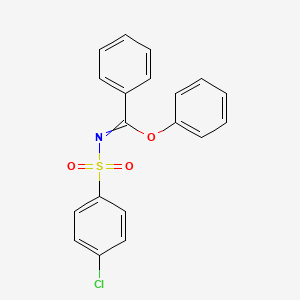
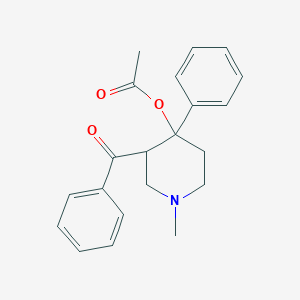
silane](/img/structure/B14719157.png)
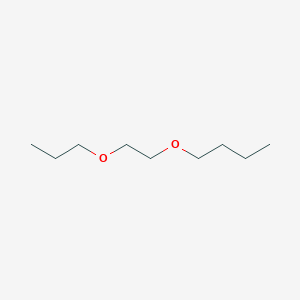
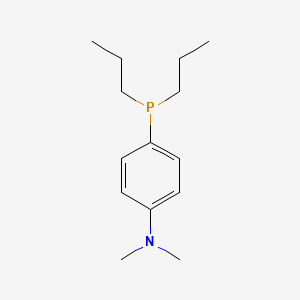
![4H-Naphtho[1,2-b]thiopyran-4-one](/img/structure/B14719171.png)
![1-[3-(Propan-2-yl)oxiran-2-yl]ethan-1-one](/img/structure/B14719172.png)
